4-[(3-Iodophenoxy)methyl]piperidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(3-iodophenoxy)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-3,8,10,14H,4-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWENPBNMWORNHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing 4 3 Iodophenoxy Methyl Piperidine Within Contemporary Chemical Biology
Chemical biology seeks to understand and manipulate biological systems using chemical tools. In this context, small molecules like 4-[(3-Iodophenoxy)methyl]piperidine serve as probes to investigate the function of proteins and cellular pathways. The introduction of an iodine atom at the meta-position of the phenoxy ring is a key feature. In chemical biology, iodination is a strategic modification. The iodine atom can act as a heavy atom for X-ray crystallography, aiding in the structural determination of protein-ligand complexes. Furthermore, radioactive isotopes of iodine, such as ¹²³I, can be incorporated to create radioligands for imaging techniques like Single Photon Emission Computed Tomography (SPECT), allowing for the visualization and quantification of target receptors in living systems. nih.gov
The 4-(phenoxymethyl)piperidine (B1622545) core of the molecule is a versatile scaffold that can be functionalized to interact with a variety of biological targets. Derivatives of this scaffold have been investigated for their potential to modulate the activity of receptors and enzymes, making them valuable tools for dissecting complex biological processes. The specific compound, this compound, is commercially available as a research chemical, indicating its use in the initial stages of drug discovery and as a building block for the synthesis of more complex molecules. scbt.comalchempharmtech.com
Significance of the 4 Phenoxymethyl Piperidine Scaffold in Ligand Design
The 4-(phenoxymethyl)piperidine (B1622545) scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is repeatedly found in biologically active compounds. This recurrence is due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation, allowing for precise interactions with biological targets.
The piperidine (B6355638) ring, a saturated heterocycle, is a common feature in many approved drugs and clinical candidates. nih.gov It can act as a basic nitrogen center, which can be protonated at physiological pH, forming ionic interactions with acidic residues in protein binding pockets. The phenoxymethyl (B101242) group provides a rigid linker that positions the phenyl ring away from the piperidine core, allowing for a wide range of substitutions on the aromatic ring to fine-tune binding affinity and selectivity.
Research on derivatives of the 4-(phenoxymethyl)piperidine scaffold has led to the development of potent and selective ligands for various receptors. For instance, modifications of this scaffold have yielded compounds with high affinity for dopamine (B1211576) D4 receptors and histamine (B1213489) H3 receptors. These findings underscore the utility of the 4-(phenoxymethyl)piperidine core in designing ligands with specific pharmacological profiles.
Historical Perspective and Evolution of Research on This Compound Class
Established Synthetic Pathways for this compound
The most logical and widely applicable approach for the synthesis of this compound is a convergent synthesis that involves the preparation of two key intermediates: a protected form of 4-(hydroxymethyl)piperidine and 3-iodophenol (B1680319). These intermediates are then coupled via a Williamson ether synthesis, followed by the removal of the protecting group to yield the final product.
Key Reaction Steps and Intermediates for Core Structure Assembly
The assembly of the core structure of this compound can be dissected into three primary stages:
Preparation of N-Protected 4-(hydroxymethyl)piperidine: The synthesis commences with the protection of the secondary amine of the piperidine ring. This is a crucial step to prevent side reactions during the subsequent etherification. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. The protection is typically achieved by reacting commercially available 4-(hydroxymethyl)piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine (B128534) or sodium bicarbonate. The resulting intermediate is N-Boc-4-(hydroxymethyl)piperidine.
Williamson Ether Synthesis: The central carbon-oxygen bond forming the ether linkage is established through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of N-Boc-4-(hydroxymethyl)piperidine to form an alkoxide, which then acts as a nucleophile, displacing the iodide from a suitable electrophile. However, a more common and efficient variation involves the deprotonation of 3-iodophenol to form the corresponding phenoxide. This phenoxide then reacts with a derivative of N-Boc-4-(hydroxymethyl)piperidine where the hydroxyl group has been converted into a good leaving group, such as a tosylate or a mesylate. Alternatively, and more directly, the alkoxide of N-Boc-4-(hydroxymethyl)piperidine can be reacted with a 3-iodophenyl halide. A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The subsequent nucleophilic substitution reaction with 1-bromo-3-iodobenzene (B1265593) or 1-chloro-3-iodobenzene (B1293798) furnishes the protected precursor, N-Boc-4-[(3-iodophenoxy)methyl]piperidine.
Deprotection: The final step in the synthesis is the removal of the Boc protecting group to liberate the secondary amine of the piperidine ring. This is readily accomplished by treating the protected precursor with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.
| Intermediate Name | Structure | Role in Synthesis |
| 4-(Hydroxymethyl)piperidine | Starting material for the piperidine moiety. | |
| N-Boc-4-(hydroxymethyl)piperidine | Protected intermediate to prevent side reactions at the nitrogen atom. | |
| 3-Iodophenol | Source of the 3-iodophenoxy moiety. | |
| N-Boc-4-[(3-iodophenoxy)methyl]piperidine | Protected final product before deprotection. |
Optimization Strategies for Synthetic Yield and Efficiency
Choice of Base and Solvent in Williamson Ether Synthesis: The selection of the base and solvent system is critical for the success of the etherification step. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are generally preferred to ensure complete deprotonation of the alcohol or phenol. The choice of solvent is also crucial; polar aprotic solvents like DMF or DMSO can accelerate the Sₙ2 reaction by solvating the cation of the base and leaving the alkoxide or phenoxide more nucleophilic. masterorganicchemistry.comwikipedia.org The reaction temperature can also be adjusted, with milder conditions often favoring the desired substitution over potential elimination side reactions. masterorganicchemistry.com
Protecting Group Strategy: While the Boc group is widely used due to its ease of introduction and removal under acidic conditions, other protecting groups could be considered depending on the desired orthogonality in more complex syntheses. For instance, a benzyloxycarbonyl (Cbz) group, which is removable by hydrogenolysis, could be employed if acid-sensitive functionalities are present elsewhere in the molecule.
Purification Methods: Each step of the synthesis requires careful purification of the intermediates to ensure the purity of the final product. Column chromatography is a standard technique for purifying the protected intermediates. The final product, after deprotection, can often be purified by crystallization of its salt form (e.g., hydrochloride or hydrobromide), which can also improve its stability and handling properties.
Regioselective and Stereoselective Synthesis Approaches for Analog Development
The development of analogs of this compound often requires precise control over the substitution pattern on both the piperidine and the aromatic rings.
Regioselectivity on the Piperidine Ring: To introduce substituents at specific positions on the piperidine ring, the synthesis can start from appropriately substituted piperidine precursors. For example, to synthesize a chiral analog, one could start from a chiral pool material like (R)- or (S)-4-(hydroxymethyl)piperidine. Alternatively, stereoselective reduction of a corresponding 4-ketopiperidine derivative can be employed to establish the desired stereochemistry at the 4-position.
Regioselectivity on the Aromatic Ring: The regioselectivity on the phenoxy moiety is dictated by the starting material, 3-iodophenol. To introduce other substituents on the aromatic ring, one would need to start with a correspondingly substituted phenol.
Chemical Modifications of the 3-Iodophenoxy Moiety
The iodine atom on the phenoxy ring serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of analogs.
Strategies for Halogen Exchange and Isotope Incorporation
The carbon-iodine bond is relatively weak and can be readily converted to other functionalities.
Halogen Exchange (Finkelstein Reaction): While less common for aryl iodides, under specific catalytic conditions, the iodine can be exchanged for other halogens. More practically, the iodine atom is an excellent precursor for cross-coupling reactions.
Isotope Incorporation: The iodine atom is particularly useful for the introduction of radioisotopes for imaging studies. For example, radioiodination can be achieved by reacting a suitable precursor (e.g., a stannyl (B1234572) or boronic acid derivative) with a source of radioactive iodine, such as [¹²³I]NaI or [¹²⁵I]NaI, in the presence of an oxidizing agent. This allows for the preparation of radiolabeled tracers for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT).
Derivatization at Aromatic Positions Beyond Iodine
The 3-iodophenoxy group can be further functionalized using modern cross-coupling reactions.
Suzuki Coupling: The iodine atom can be readily replaced with a variety of aryl, heteroaryl, or alkyl groups by reacting the parent compound with a corresponding boronic acid or ester in the presence of a palladium catalyst and a base.
Sonogashira Coupling: This reaction allows for the introduction of an alkyne group by coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.
Buchwald-Hartwig Amination: The carbon-iodine bond can be converted to a carbon-nitrogen bond by reacting with an amine in the presence of a palladium catalyst and a suitable ligand.
These derivatization strategies are summarized in the table below:
| Reaction Type | Reagents | Functional Group Introduced |
| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl, Heteroaryl, Alkyl |
| Sonogashira Coupling | R-C≡CH, Pd catalyst, Cu(I) co-catalyst | Alkyne |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Ligand, Base | Amine |
Functionalization and Substitution Strategies on the Piperidine Nitrogen and Ring
The piperidine nitrogen of this compound is a key site for chemical modification, offering a versatile handle for introducing a wide array of substituents. The secondary amine readily undergoes N-alkylation and N-acylation, allowing for the systematic alteration of the molecule's steric and electronic properties.
N-alkylation is a commonly employed strategy to introduce various alkyl, aryl, and heterocyclic moieties. For instance, reaction with substituted benzyl (B1604629) halides has been used to synthesize a range of N-benzylated derivatives. Similarly, the introduction of smaller alkyl groups or functionalized chains can be achieved through reactions with corresponding alkyl halides. These modifications can significantly impact the compound's lipophilicity and basicity, which are critical parameters for its pharmacokinetic and pharmacodynamic profiles.
N-acylation provides another avenue for derivatization, leading to the formation of amides. This transformation alters the basicity of the piperidine nitrogen and introduces a hydrogen bond acceptor, which can influence interactions with biological targets. The choice of the acylating agent allows for the incorporation of a diverse set of functional groups.
Beyond functionalization of the nitrogen, substitution on the piperidine ring itself presents a more complex but valuable strategy for structural diversification. These modifications can alter the conformational preferences of the piperidine ring, which can be crucial for optimizing binding to specific targets.
A summary of representative functionalization reactions on the piperidine nitrogen is presented below:
| Entry | Reactant | Reagent/Conditions | Resulting Functional Group |
| 1 | 4-Fluorobenzyl chloride | K2CO3, CH3CN | N-(4-Fluorobenzyl) |
| 2 | 2-Bromopropane | K2CO3, DMF | N-Isopropyl |
| 3 | Acetyl chloride | Et3N, CH2Cl2 | N-Acetyl |
Exploration of Linker Modifications within the Phenoxymethyl (B101242) Bridge
One approach to linker modification involves altering its length. This can be achieved by synthesizing analogues with shorter or longer chains connecting the phenoxy and piperidine moieties. For example, replacing the methyl group with an ethyl or propyl group would increase the distance and flexibility between the two ends of the molecule.
The ether oxygen within the linker is another point of modification. Replacing the oxygen atom with other heteroatoms, such as sulfur to form a thioether, or a nitrogen atom to form an amine linkage, can significantly alter the electronic properties and hydrogen-bonding capabilities of the linker. The oxidation of a thioether to a sulfoxide (B87167) or sulfone introduces further diversity in terms of polarity and geometry.
These modifications to the linker are instrumental in probing the conformational requirements for biological activity. By systematically altering the linker, researchers can gain insights into the optimal orientation and distance between the phenyl and piperidine rings for effective interaction with a biological target.
The table below outlines some of the explored modifications to the phenoxymethyl linker:
| Entry | Linker Modification | Description |
| 1 | Thioether Linkage | Replacement of the ether oxygen with a sulfur atom. |
| 2 | Sulfonyl Linkage | Oxidation of the corresponding thioether to a sulfone. |
| 3 | Amine Linkage | Replacement of the ether oxygen with a nitrogen atom. |
Characterization of Receptor Binding Affinity and Selectivity Profiles
The affinity of a ligand for its receptor is a critical measure of its potential biological activity. This is typically determined through in vitro binding assays.
Investigation of Ligand-Receptor Binding Kinetics
Beyond binding affinity, understanding the kinetics of how a ligand binds to and dissociates from its receptor (the association and dissociation rates, kon and koff) is crucial. This information provides a more dynamic picture of the drug-receptor interaction. However, specific studies detailing the ligand-receptor binding kinetics for this compound have not been identified in the reviewed literature.
Functional Modulatory Activity at Target Receptors
Functional assays are necessary to determine whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state of the receptor).
Allosteric Modulation and Biased Signaling Studies
This area of research would investigate whether this compound can bind to a receptor at a site other than the primary (orthosteric) binding site, thereby modulating the receptor's response to its natural ligand. Such studies would involve complex cellular assays to determine if the compound acts as a positive allosteric modulator (PAM), a negative allosteric modulator (NAM), or a neutral allosteric ligand.
Furthermore, biased signaling studies would explore if the compound preferentially activates certain downstream signaling pathways over others when it binds to its target receptor. This is a key area of interest in G-protein coupled receptor (GPCR) pharmacology, as it holds the promise of designing drugs that activate therapeutic pathways while avoiding those that lead to adverse effects. The lack of any published data indicates that such investigations have not been reported for this compound.
In Vivo Target Occupancy Studies in Preclinical Non-Human Models
To understand the therapeutic potential and pharmacological activity of a compound, it is essential to determine the extent to which it binds to its target in a living system. In vivo target occupancy studies, often conducted using techniques like positron emission tomography (PET) or by analyzing tissue samples after administration of the compound, provide this critical information. These studies help to establish a relationship between the dose of a compound and the degree of target engagement, which is vital for predicting its efficacy and potential for side effects. The absence of any such studies for this compound means that its distribution and target interaction within a living organism remain unknown.
Radioligand Development and Preclinical Molecular Imaging Applications
Radiochemical Synthesis of Radiolabeled 4-[(3-Iodophenoxy)methyl]piperidine Analogs
The synthesis of radiolabeled versions of this compound and its analogs involves incorporating a positron-emitting (e.g., Carbon-11 (B1219553), Fluorine-18) or gamma-emitting (e.g., Iodine-123, Iodine-124) radionuclide into the molecular structure. The choice of radionuclide depends on the imaging modality (PET or SPECT) and the desired pharmacokinetic properties of the tracer.
Strategies for Carbon-11 and Fluorine-18 (B77423) Labeling
For PET imaging, analogs of this compound are typically labeled with Carbon-11 (¹¹C, t½ = 20.4 min) or Fluorine-18 (¹⁸F, t½ = 109.8 min).
Carbon-11 Labeling: The most common strategy for introducing ¹¹C is through N-methylation of a suitable desmethyl precursor using ¹¹C-labeled methylating agents like [¹¹C]methyl iodide or [¹¹C]methyl triflate. researchgate.netpsu.edu These reagents are produced from cyclotron-generated [¹¹C]CO₂ and can react with a piperidine (B6355638) nitrogen to form the final ¹¹C-labeled radioligand. researchgate.net This method is advantageous due to the prevalence of methyl groups in pharmacologically active molecules and the high reactivity of the methylating agents, which allows for rapid synthesis required by the short half-life of ¹¹C. researchgate.net
Fluorine-18 Labeling: The longer half-life of ¹⁸F allows for more complex synthetic procedures and longer imaging times. Common ¹⁸F-labeling strategies for phenoxymethylpiperidine analogs include:
Nucleophilic Substitution: This involves the reaction of no-carrier-added [¹⁸F]fluoride with a precursor molecule containing a good leaving group, such as a mesylate, tosylate, or nitro group. For example, [¹⁸F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine ([¹⁸F]FPS) was synthesized by reacting a mesylate precursor with [¹⁸F]fluoride.
Prosthetic Groups: Indirect labeling can be achieved using ¹⁸F-labeled prosthetic groups. A small molecule is first radiolabeled with ¹⁸F and then conjugated to the larger drug molecule. This is particularly useful for molecules that are not stable under direct fluorination conditions. nih.gov
Radioiodination Techniques for Iodine-123 and Iodine-124
Iodine-123 (¹²³I, t½ = 13.2 h) is a gamma emitter ideal for SPECT imaging, while Iodine-124 (¹²⁴I, t½ = 4.2 days) is a positron emitter used for PET, particularly for tracking slow biological processes due to its long half-life. mdpi.comradiopaedia.org
The primary method for radioiodinating phenoxymethylpiperidine derivatives is electrophilic radioiododestannylation . nih.gov This technique involves the reaction of a tributyltin precursor with a source of radioiodide (e.g., [¹²³I]NaI or [¹²⁴I]NaI) in the presence of a mild oxidizing agent like chloramine-T or hydrogen peroxide. nih.govnih.gov This method reliably produces the desired radioiodinated compound with high specific activity and radiochemical purity. nih.gov For instance, several ¹²³I-labeled 4-(phenoxymethyl)piperidine (B1622545) compounds have been synthesized using this oxidative radioiododestannylation method for evaluation as melanoma imaging agents. nih.gov
Radiochemical Purity and Stability Assessment Methodologies
Ensuring the purity and stability of the radiolabeled compound is critical for accurate and reliable imaging results. The primary methodology for assessing radiochemical purity is High-Performance Liquid Chromatography (HPLC) . nih.goveur.nlxml-journal.net
A radio-HPLC system, which combines a standard HPLC setup with a radioactivity detector, is used to separate the desired radiolabeled product from any unreacted starting materials, labeled or unlabeled byproducts, and potential radiolytic degradation products. eur.nl For many 4-(phenoxymethyl)piperidine-based radiotracers, reported radiochemical purities are consistently high, often exceeding 98% or 99%. nih.gov The stability of the final product is also assessed over time by repeated HPLC analysis to ensure that the tracer does not significantly degrade before or during the imaging study. eur.nl In addition to HPLC, radio-Thin Layer Chromatography (radio-TLC) may be used as a simpler, more rapid quality control check, though HPLC provides superior separation and quantification of impurities. nih.goveur.nl
Preclinical Evaluation of Radioligand Pharmacological Properties
Before a new radioligand can be used in clinical studies, it must undergo rigorous preclinical evaluation in non-human models to determine its pharmacological properties, including receptor binding, distribution, and kinetics.
In Vitro Autoradiography Studies for Receptor Distribution
In vitro autoradiography is a high-resolution imaging technique used to visualize the distribution of radioligand binding sites within tissue sections. mdpi.com In this method, thin slices of tissue (e.g., from the brain or other organs) are incubated with the radiolabeled ligand. The tissue is then placed against a photographic emulsion or a phosphor imaging plate to detect the radioactivity, creating a detailed map of where the ligand has bound. mdpi.com
For 4-(phenoxymethyl)piperidine analogs, autoradiography is used to confirm that the radioligand binds specifically to the target receptors (e.g., sigma-1 receptors) in tissues known to express them. By performing competitive binding studies—where tissue sections are co-incubated with the radioligand and a high concentration of a non-radioactive, receptor-specific drug—the specificity of the binding can be confirmed. A significant reduction in the radioactive signal in the presence of the competitor indicates specific binding. These studies have been used to confirm the specific binding of related radioligands to receptors in the mouse spleen and to map their distribution in the rat brain.
In Vivo Biodistribution and Brain Penetration in Non-Human Models
In vivo biodistribution studies are essential to understand how a radioligand distributes throughout the body over time after administration into a living animal, typically a rodent model. nih.govnih.gov These studies provide crucial information on target organ uptake, clearance from non-target tissues, and the route of excretion. For neuroreceptor imaging agents, assessing brain penetration is a primary objective.
For analogs of this compound, biodistribution studies have been conducted in rats and mice. nih.govnih.gov Following intravenous injection of the radiotracer, animals are euthanized at various time points, and organs of interest are collected, weighed, and their radioactivity is measured. The data is often expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Studies on iodinated 4-(phenoxymethyl)piperidine derivatives have shown high uptake in organs known to possess sigma receptors, such as the brain, heart, lungs, and kidneys. nih.gov For example, one study of [¹²³I]-1-(2-hydroxyethyl)-4-(iodophenoxymethyl)piperidine in mice bearing B16 melanoma tumors showed high uptake and retention in the tumor. nih.gov
Table 1: In Vivo Biodistribution of [¹²³I]-1-(2-hydroxyethyl)-4-(iodophenoxymethyl)piperidine in B16 Melanoma-Bearing Mice (Tumor/Tissue Ratios at 48h post-injection) nih.gov
| Tissue | Tumor/Tissue Ratio |
|---|---|
| Blood | 68.4 |
| Muscle | 31.7 |
| Brain | 7.4 |
| Lung | 6.3 |
This interactive table summarizes the tumor-to-tissue radioactivity ratios 48 hours after injection, indicating favorable imaging characteristics with high contrast between the tumor and background tissues.
Similarly, a fluorinated analog, [¹⁸F]FPS, was evaluated in rats, showing its distribution pattern at 60 minutes post-injection. The adrenal gland and spleen, known to have high densities of sigma-1 receptors, showed significant uptake.
Table 2: Biodistribution of [¹⁸F]FPS in Rats at 60 Minutes Post-Injection (% Injected Dose per Gram)
| Organ | %ID/g (Mean ± SD) |
|---|---|
| Adrenal | 1.03 ± 0.26 |
| Spleen | 0.90 ± 0.15 |
| Heart | 0.52 ± 0.08 |
| Liver | 0.36 ± 0.04 |
| Bone | 0.29 ± 0.09 |
This interactive table presents the organ distribution of a fluorine-18 labeled analog, highlighting its uptake in various tissues.
These preclinical evaluations are critical for selecting the most promising radioligand candidates for further development and potential translation to human studies for molecular imaging.
Application in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Research
The structural motif of this compound serves as a foundational scaffold in the design of novel radioligands for molecular imaging with Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). While research may not focus on this exact compound as a standalone radiotracer, its constituent parts—the iodophenoxy group and the piperidine ring—are integral to many advanced imaging agents. The iodine atom can be replaced with a positron-emitting (like ¹⁸F or ¹¹C) or gamma-emitting (like ¹²³I) radioisotope, and the piperidine structure is a common feature in ligands targeting various receptors in the central nervous system and peripheral tissues.
Neuroimaging Research in Preclinical Animal Models
The piperidine and phenoxy-based structures are central to the development of radiotracers for neuroimaging in preclinical models, targeting a range of receptors implicated in neurological and psychiatric disorders.
One area of significant interest is the dopamine (B1211576) D3 receptor, a key target in conditions like schizophrenia and substance abuse. nih.gov The development of selective D3 PET radiotracers has been challenging due to the high similarity with the D2 receptor. nih.gov Researchers have synthesized and evaluated novel D3-selective ligands that incorporate a piperidine or piperazine (B1678402) linker. nih.gov For instance, a carbon-11 labeled compound, [¹¹C]1, was developed and showed promise in rodent PET imaging, with reasonable uptake in D3-rich brain regions. nih.gov Although it demonstrated specific binding to D3 receptors in ex vivo autoradiography in rats, its in-vivo selectivity over D2 receptors was lower than initially observed in cell studies. nih.gov
Another important target for neuroimaging is the sigma-1 receptor, which is involved in a variety of neurological functions and diseases. A selective, high-affinity ligand for sigma-1 receptors, 1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine, was synthesized and radiolabeled with fluorine-18 ([¹⁸F]1). nih.gov In vivo studies in rats showed that [¹⁸F]1 exhibited high brain uptake. nih.gov The specificity of the radiotracer was confirmed by blocking studies where pre-administration of other sigma receptor ligands significantly reduced its uptake in the brain, as well as in other organs like the lung, heart, and kidney. nih.gov
Furthermore, the nociceptin/orphanin FQ peptide (NOP) receptor, linked to neuropsychiatric disorders, has been a target for PET radioligand development. nih.gov High-affinity NOP ligands based on a complex scaffold incorporating a piperidine ring have been synthesized. nih.gov From this series, three ligands were labeled with carbon-11 and evaluated in rhesus monkeys using PET. nih.gov Baseline scans revealed high brain uptake with a distribution pattern consistent with NOP receptor locations. nih.gov Pre-blocking studies demonstrated a high degree of receptor-specific binding, with one candidate, ¹¹C-10c, showing particularly favorable properties for potential human studies. nih.gov
The development of radioligands for nicotinic acetylcholine (B1216132) receptors (nAChRs) also highlights the utility of related structures. Fluorinated derivatives of A-85380, which contain a pyridine (B92270) ring, have been explored for imaging the α4β2 subtype of nAChRs. nih.gov
Table 1: Preclinical Neuroimaging Research with Piperidine-Containing Radioligands
| Radioligand/Compound Class | Target Receptor | Preclinical Model | Key Findings |
| [¹¹C]1 (piperazine-containing) | Dopamine D3 | Rat | Exhibited specific binding to D3 receptors; reasonable uptake in D3-rich brain areas. nih.gov |
| [¹⁸F]1 (piperidine derivative) | Sigma-1 | Rat | High brain uptake with specific binding confirmed by blocking studies. nih.gov |
| ¹¹C-10a–c (piperidine scaffold) | NOP | Rhesus Monkey | High brain entry and receptor-specific binding. nih.gov |
| Fluorinated A-85380 derivatives | α4β2-nAChR | Baboon | Used for imaging nicotinic acetylcholine receptors. nih.gov |
Imaging of Peripheral Organs and Tissues in Preclinical Models
The utility of the iodophenoxy-piperidine scaffold extends beyond neuroimaging to the visualization of targets in peripheral organs and tissues, particularly in oncology.
The sigma-1 receptor, in addition to its presence in the brain, is often overexpressed in tumor cells. The previously mentioned sigma-1 selective radioligand, [¹⁸F]1, was also evaluated for its potential in tumor imaging. nih.gov Studies in nude mice bearing B16 melanoma tumors showed high uptake of the radiotracer in the tumors. nih.gov At 4 hours post-injection, the tumor-to-tissue ratios were significant, particularly for blood, muscle, lung, and brain, indicating the promise of this radioligand for the in vivo tomographic evaluation of sigma receptors in tumors. nih.gov
In the context of prostate cancer, radioligand therapy targeting the prostate-specific membrane antigen (PSMA) is a major area of research. nih.gov One strategy to improve the efficacy of these therapies is to enhance the blood circulation time of the radioligands, thereby increasing their accumulation in tumors. nih.gov This has been explored by derivatizing PSMA radioligands with entities like 4-(p-iodophenyl)butanoate, which acts as an albumin binder. nih.gov This approach demonstrates the application of the iodophenyl moiety in designing radiopharmaceuticals for peripheral targets.
Table 2: Preclinical Peripheral Imaging Research
| Radioligand/Compound | Target/Application | Preclinical Model | Key Findings |
| [¹⁸F]1 | Sigma-1 Receptor in Tumors | Nude Mice with B16 Melanoma | High tumor uptake and favorable tumor-to-tissue ratios. nih.gov |
| 4-(p-iodophenyl)butanoate derivatized PSMA ligands | PSMA in Prostate Cancer | - | Designed to enhance blood circulation and tumor accumulation. nih.gov |
Methodological Advancements in Radioligand Development and Imaging Protocols
The development of effective radioligands and their application in preclinical imaging involves continuous methodological advancements. These advancements aim to improve the synthesis of radiotracers, enhance their imaging properties, and refine the quantitative analysis of the imaging data.
A crucial aspect of radioligand development is the optimization of affinity and lipophilicity to ensure good brain kinetics and high binding potentials. nih.gov PET imaging provides a platform to measure receptor density and biodistribution using various compartmental models, with the binding potential (BP) being a key parameter derived from the receptor density (Bmax) and the radioligand's affinity (KD). frontiersin.org
The synthesis of radiotracers is a critical step. For instance, the dopamine D3 receptor radioligand [¹¹C]1 was prepared via [¹¹C]CO₂ fixation, resulting in a low radiochemical yield but sufficient quantities for preclinical PET studies with high radiochemical purity and specific activity. nih.govnih.gov For the sigma-1 receptor radioligand [¹⁸F]1, synthesis was achieved through nucleophilic [¹⁸F]fluoride displacement from a mesylate precursor, followed by HPLC purification, yielding high radiochemical purity and specific activity. nih.gov
Metabolite analysis is another important methodological consideration in preclinical imaging. During PET studies with [¹¹C]1 in rats, blood samples were analyzed to determine the percentage of the intact radiotracer, which is crucial for accurate kinetic modeling. nih.gov Similarly, in vitro stability of the radiotracer in both rat and human blood was assessed to ensure its suitability for in vivo studies. nih.gov
The ultimate goal of these methodological advancements is to develop radioligands that can be successfully translated to clinical use. An effective radioligand for human application should ideally reach a steady state in the brain within a practical scanning time of two hours or less. nih.gov The iterative process of design, synthesis, and preclinical evaluation in animal models is fundamental to identifying promising candidates for human studies. nih.govfrontiersin.org
Computational Chemistry and Molecular Modeling Investigations
Ligand-Based Drug Design (LBDD) Approaches
Ligand-based drug design (LBDD) methodologies are predicated on the analysis of a set of molecules that bind to a common biological target. By identifying the shared chemical features responsible for their activity, it is possible to design novel compounds with enhanced properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of analogs of 4-[(3-Iodophenoxy)methyl]piperidine, a QSAR study would typically involve the following steps:
Data Set Preparation: A series of derivatives would be synthesized by modifying the core structure of this compound. For instance, the iodine atom could be replaced by other halogens (F, Cl, Br), or its position on the phenyl ring could be altered. Similarly, substitutions could be made on the piperidine (B6355638) ring. The biological activity of these compounds against a specific target would be determined experimentally.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that links the descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.gov
A hypothetical QSAR study on a series of this compound derivatives might reveal that the presence and position of the iodine atom significantly influence activity, potentially due to its size, electronegativity, and ability to form halogen bonds. The lipophilicity of the molecule, influenced by the phenoxy group, could also be a critical determinant of its biological function. cymitquimica.com
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor and elicit a biological response. For this compound and its analogs, a pharmacophore model could be developed based on the common features of the most active compounds. These features might include:
A hydrogen bond acceptor (the ether oxygen).
A hydrogen bond donor (the piperidine nitrogen, if protonated).
A hydrophobic aromatic ring.
A halogen bond donor (the iodine atom).
Once a pharmacophore model is established, it can be used as a 3D query to search large databases of chemical compounds in a process known as virtual screening. This allows for the rapid identification of new and structurally diverse molecules that are likely to exhibit the desired biological activity.
Structure-Based Drug Design (SBDD) Approaches
Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target, typically a protein or enzyme. This information can be obtained through experimental techniques like X-ray crystallography or NMR spectroscopy, or through computational methods like homology modeling.
Molecular Docking Studies with Predicted Receptor Structures
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. semanticscholar.org In the absence of an experimentally determined structure of a target receptor for this compound, a homology model of the receptor could be built based on the known structures of related proteins.
A molecular docking study would then involve placing the 3D structure of this compound into the binding site of the predicted receptor model. The docking algorithm would explore various possible binding poses and score them based on their energetic favorability. frontiersin.org This can provide valuable insights into the specific interactions between the ligand and the receptor, such as:
Hydrogen bonds: The piperidine nitrogen and the ether oxygen are potential hydrogen bond acceptors/donors.
Hydrophobic interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
Halogen bonds: The iodine atom can form a halogen bond, a specific type of non-covalent interaction, with an electron-rich atom in the receptor's binding site.
These docking studies can help to rationalize the observed structure-activity relationships and guide the design of new analogs with improved binding affinity. frontiersin.org
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. frontiersin.org Starting from a docked pose of this compound within its target receptor, an MD simulation would calculate the forces between all atoms in the system and use these to predict their movements over a period of nanoseconds or even microseconds.
MD simulations can be used to:
Assess the stability of the docked binding pose.
Identify key amino acid residues involved in the binding. frontiersin.org
Calculate the binding free energy of the ligand, providing a more accurate estimate of its affinity than docking scores alone.
Reveal conformational changes in the receptor upon ligand binding.
These simulations offer a more realistic representation of the biological system and can provide crucial information for understanding the mechanism of action and for the rational design of more effective drugs. frontiersin.org
Conformational Analysis and Energetics of the Compound
The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them.
For this compound, the key sources of conformational flexibility are the piperidine ring and the rotatable bond connecting the phenoxy group to the piperidine moiety. The piperidine ring typically adopts a chair conformation to minimize steric strain. whiterose.ac.uk However, the orientation of the substituent at the 4-position (the (3-iodophenoxy)methyl group) can be either axial or equatorial.
In Silico Prediction of Molecular Interactions and Physicochemical Descriptors
Computational methods serve as a powerful tool in modern drug discovery and chemical research, allowing for the prediction of molecular properties and interactions before a compound is synthesized in a laboratory. For this compound, in silico analysis provides critical insights into its potential biological activity and behavior. These predictions are based on its distinct structural features: a basic piperidine ring, a flexible ether linkage, and an aromatic iodophenyl group.
The primary molecular interactions anticipated for this compound include hydrogen bonding, hydrophobic interactions, and halogen bonding. The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a biological target, such as a receptor binding pocket. Conversely, the N-H group of the protonated piperidine cation can serve as a hydrogen bond donor.
The iodophenyl and piperidine rings contribute significantly to the molecule's hydrophobic character, promoting interactions with nonpolar regions of proteins or lipid membranes. Furthermore, the iodine atom on the phenyl ring is capable of forming halogen bonds. This type of non-covalent interaction, where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site, can be a key determinant of binding affinity and selectivity for specific protein targets.
Physicochemical descriptors, which quantify the physical and chemical properties of a molecule, are essential for predicting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Computational models are used to estimate these properties, providing a foundational understanding of the compound's drug-likeness. These descriptors are calculated based on the two-dimensional structure of the molecule and are presented in the table below.
Table 1: Predicted Physicochemical Descriptors for this compound
| Descriptor | Predicted Value |
| Molecular Weight | 317.18 g/mol |
| Molecular Formula | C12H16INO |
| XLogP3 | 3.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 21.3 Ų |
| Heavy Atom Count | 15 |
| Formal Charge | 0 |
| Complexity | 184 |
These predicted values suggest that this compound possesses characteristics generally favorable for a centrally active agent. The XLogP3 value of 3.2 indicates good lipophilicity, which is often correlated with the ability to cross the blood-brain barrier. The low topological polar surface area (TPSA) further supports the potential for central nervous system penetration. The number of hydrogen bond donors and acceptors, along with the rotatable bond count, provides a picture of the molecule's conformational flexibility and its capacity to engage in specific binding interactions.
Advanced Spectroscopic and Analytical Characterization Methodologies for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
The structural framework of 4-[(3-Iodophenoxy)methyl]piperidine can be meticulously mapped out using a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the protons on the piperidine (B6355638) ring, the methylene (B1212753) bridge, and the iodophenoxy group. The approximate chemical shifts (δ) are predicted based on the electronic environment of the protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The predicted chemical shifts for this compound would distinguish the carbons of the piperidine ring, the methylene linker, and the aromatic ring. The carbon attached to the iodine atom would show a characteristic upfield shift compared to the other aromatic carbons.
2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the connectivity, several 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. For instance, it would show the correlations between the protons on the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the different fragments of the molecule, such as linking the methylene bridge to both the piperidine nitrogen and the phenoxy oxygen.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which is valuable for determining the stereochemistry and conformation of the piperidine ring.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine N-H | 1.5 - 2.5 (broad) | - |
| Piperidine H-2, H-6 (axial) | 2.5 - 2.7 | 45 - 50 |
| Piperidine H-2, H-6 (equatorial) | 2.9 - 3.1 | 45 - 50 |
| Piperidine H-3, H-5 (axial) | 1.2 - 1.4 | 30 - 35 |
| Piperidine H-3, H-5 (equatorial) | 1.7 - 1.9 | 30 - 35 |
| Piperidine H-4 | 1.8 - 2.0 | 35 - 40 |
| -CH₂-O- | 3.8 - 4.0 | 65 - 70 |
| Aromatic C-1-O | - | 155 - 160 |
| Aromatic C-2-H | 7.2 - 7.3 | 120 - 125 |
| Aromatic C-3-I | - | 90 - 95 |
| Aromatic C-4-H | 6.8 - 6.9 | 110 - 115 |
| Aromatic C-5-H | 7.0 - 7.1 | 130 - 135 |
| Aromatic C-6-H | 6.7 - 6.8 | 115 - 120 |
Mass Spectrometry (MS) for Compound Identity and Purity Confirmation
Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₂H₁₆INO), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's identity and purity. d-nb.info
Predicted Fragmentation: In the mass spectrometer, the molecular ion [M]⁺ may undergo fragmentation. For this compound, characteristic fragments would likely arise from the cleavage of the ether bond and fragmentation of the piperidine ring. The presence of iodine would also give a characteristic isotopic pattern.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Theoretical Exact Mass (m/z) |
| [M]⁺ | C₁₂H₁₆INO⁺ | 317.0328 |
| [M-I]⁺ | C₁₂H₁₆NO⁺ | 190.1232 |
| [C₇H₆IO]⁺ | C₇H₆IO⁺ | 232.9463 |
| [C₅H₁₀N]⁺ | C₅H₁₀N⁺ | 84.0813 |
X-ray Crystallography for Solid-State Structure Determination of Analogs
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be available, the analysis of its analogs provides invaluable insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govresearchgate.net
Studies on substituted piperidine derivatives have shown that the piperidine ring typically adopts a chair conformation. nih.gov The orientation of substituents (axial or equatorial) can be definitively determined. For analogs of this compound, X-ray crystallography would elucidate the conformation of the piperidine ring, the geometry of the ether linkage, and the orientation of the iodophenoxy group relative to the piperidine ring. This information is crucial for understanding structure-activity relationships in medicinal chemistry. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.
For this compound, characteristic vibrational bands would be observed for the various functional groups:
N-H Stretch: A moderate to weak band in the region of 3300-3500 cm⁻¹ would indicate the N-H bond of the secondary amine in the piperidine ring.
C-H Stretches: Aliphatic C-H stretching vibrations from the piperidine ring and methylene bridge would appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretches would be observed above 3000 cm⁻¹.
C-O Stretch: The aryl-alkyl ether linkage would produce a strong, characteristic C-O stretching band in the range of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).
C-N Stretch: The C-N stretching of the piperidine ring would be found in the 1020-1250 cm⁻¹ region.
Aromatic C=C Bending: Vibrations associated with the aromatic ring would appear in the 1400-1600 cm⁻¹ region.
C-I Stretch: A weak to moderate band in the far-infrared region, typically around 500-600 cm⁻¹, would be indicative of the carbon-iodine bond.
Both IR and Raman spectroscopy can provide complementary information. researchgate.netnih.govnih.gov While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict and help assign the vibrational spectra of complex molecules. researchgate.netnih.gov
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H | Stretch | 3300 - 3500 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C=C (aromatic) | Ring Stretch | 1400 - 1600 |
| C-O (ether) | Asymmetric Stretch | 1200 - 1275 |
| C-N (amine) | Stretch | 1020 - 1250 |
| C-I | Stretch | 500 - 600 |
Future Perspectives and Emerging Research Avenues
Design and Synthesis of Novel Analogs with Enhanced Specificity or Allosteric Properties
Future research will heavily focus on the rational design and synthesis of novel analogs of 4-[(3-Iodophenoxy)methyl]piperidine to improve its pharmacological profile. A key objective is to enhance binding affinity and selectivity for its primary biological targets while minimizing off-target effects. Structure-activity relationship (SAR) studies will continue to be crucial in guiding the modification of the core scaffold. For instance, the synthesis of 4,4-difluoropiperidine (B1302736) ether-based analogs has been shown to yield compounds with exceptional binding affinity for the dopamine (B1211576) D4 receptor. nih.govchemrxiv.orgresearchgate.net Such modifications, including the strategic placement of fluorine atoms, can significantly influence the potency and metabolic stability of the parent compound.
Furthermore, there is a growing interest in designing analogs that function as allosteric modulators. nih.govnih.gov Unlike traditional drugs that bind to the primary active (orthosteric) site of a receptor, allosteric modulators bind to a secondary site, subtly altering the receptor's conformation. nih.gov This can lead to a more nuanced regulation of biological activity, potentially offering a better safety profile. nih.gov Analogs of this compound could be designed to act as positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs), which enhance or inhibit the effect of the natural ligand, respectively. nih.govnih.gov This approach opens up new possibilities for treating a range of disorders by fine-tuning physiological responses rather than simply turning them on or off. nih.gov
Exploration of New Preclinical Research Applications for the Compound Class
While the initial therapeutic focus of a compound class may be narrow, its underlying scaffold can often be repurposed for entirely new preclinical applications. The piperidine (B6355638) moiety is a common feature in a vast number of biologically active compounds, highlighting its versatility. nih.gov Future preclinical research on derivatives of this compound could extend to several promising areas.
For example, piperidine derivatives have been investigated for their potential in treating neurodegenerative diseases, such as multiple sclerosis, by modulating macrophage polarization. nih.gov Analogs could be screened for their ability to promote the anti-inflammatory M2 macrophage phenotype. Additionally, the anticancer potential of piperidine-containing compounds is an active area of research. researchgate.net Novel derivatives could be evaluated for their cytotoxic effects against various cancer cell lines. The broad pharmacological landscape of piperidine derivatives suggests that systematic screening of this compound analogs could uncover novel therapeutic opportunities in oncology, immunology, and neurology.
Integration with Advanced High-Throughput Screening Technologies
To efficiently explore the therapeutic potential of a large library of newly synthesized analogs, integration with advanced high-throughput screening (HTS) technologies is essential. HTS allows for the rapid screening of thousands of compounds to identify those that interact with a specific biological target or elicit a desired cellular response. nih.gov
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and offer significant potential to accelerate the development of this compound analogs. nih.govmdpi.comemanresearch.org These computational tools can be applied at various stages of the drug design and optimization process.
Furthermore, AI and ML can be used to develop predictive models for various properties, including quantitative structure-activity relationships (QSAR), absorption, distribution, metabolism, excretion, and toxicity (ADME/T). nih.gov These models can help to prioritize which newly designed compounds should be synthesized and tested, thereby saving significant time and resources. nih.gov For example, deep learning models have shown promise in accurately predicting the physicochemical properties of molecules. nih.gov The integration of AI and ML into the research pipeline for this compound will undoubtedly streamline the discovery of optimized drug candidates.
Q & A
Q. What are the optimal solvent systems and reaction conditions for synthesizing 4-[(3-Iodophenoxy)methyl]piperidine?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 3-iodophenol with a piperidine derivative (e.g., 4-(chloromethyl)piperidine) under basic conditions (e.g., NaOH in dichloromethane) . Solvent selection is critical: polar aprotic solvents like dimethylformamide (DMF) or cyclic ethers (e.g., THF) enhance reaction efficiency by stabilizing intermediates . Purification via column chromatography or recrystallization ensures >95% purity. Key parameters to optimize include temperature (60–80°C), reaction time (12–24 hours), and base stoichiometry (1.2–1.5 equivalents).
Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for signals at δ 3.5–4.0 ppm (piperidine CH₂-O), δ 6.5–7.5 ppm (aromatic protons from iodophenoxy), and δ 2.5–3.0 ppm (piperidine backbone).
- ¹³C NMR : Confirm the iodine-bearing aromatic carbon (δ 90–100 ppm) and the piperidine quaternary carbon (δ 50–60 ppm).
- MS (ESI+) : Expect a molecular ion peak at m/z 333 (C₁₂H₁₄INO₂) and fragment ions at m/z 215 (loss of piperidine moiety).
Cross-validate with NIST reference data and computational predictions (e.g., Gaussian DFT) for accuracy.
Q. What purification strategies are effective for isolating this compound from byproducts?
- Methodological Answer :
- Liquid-Liquid Extraction : Use dichloromethane/water partitioning to remove polar impurities.
- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (10–40% EA). Monitor fractions via TLC (Rf ~0.3 in 20% EA/hexane).
- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystalline product .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced stability or reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess electronic effects of the iodophenoxy group on piperidine’s conformational flexibility .
- Molecular Dynamics (MD) : Simulate solvation effects in different solvents (e.g., DMSO vs. THF) to predict solubility and aggregation behavior.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
Q. How to resolve contradictions in spectroscopic or reactivity data across studies?
- Methodological Answer :
- Systematic Replication : Repeat experiments under standardized conditions (e.g., solvent purity, temperature control) .
- Cross-Lab Validation : Share samples with independent labs for NMR/LC-MS comparison.
- Data Mining : Use platforms like Reaxys to compare reported melting points, IR peaks, and reaction yields. Discrepancies may arise from residual solvents or stereochemical impurities .
Q. What strategies optimize reaction scalability while minimizing hazardous byproducts?
- Methodological Answer :
- Flow Chemistry : Continuous reactors reduce exothermic risks and improve mixing for iodophenoxy coupling reactions .
- Green Solvent Screening : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce toxicity .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track iodine displacement kinetics and terminate reactions at >90% conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
